Dual Survivin/Op18 Inhibition vs. Single-Target Inhibitors YM155 and LQZ-7I
GDP366 simultaneously inhibits both survivin and Op18 at the mRNA and protein levels, whereas YM155 solely suppresses survivin promoter activity (IC50 0.54 nM) and LQZ-7I only inhibits survivin dimerization (IC50 4.8 µM in PC-3, 3.1 µM in C4-2) [1]. This dual targeting provides broader disruption of cancer cell survival pathways.
| Evidence Dimension | Target inhibition profile |
|---|---|
| Target Compound Data | Dual inhibition: survivin and Op18 mRNA and protein |
| Comparator Or Baseline | YM155: survivin promoter IC50 0.54 nM; LQZ-7I: survivin dimerization IC50 4.8 µM (PC-3), 3.1 µM (C4-2) |
| Quantified Difference | GDP366 inhibits two oncoproteins vs. one for YM155/LQZ-7I |
| Conditions | HCT116 cells, in vitro assays |
Why This Matters
Dual inhibition may reduce compensatory pathway activation and enhance therapeutic durability compared to single-target agents.
- [1] Shi X, Wang D, Ding K, Lu Z, Jin Y, Zhang J, Pan J. GDP366, a novel small molecule dual inhibitor of survivin and Op18, induces cell growth inhibition, cellular senescence and mitotic catastrophe in human cancer cells. Cancer Biol Ther. 2010 Apr 15;9(8):640-50. View Source
